4-((4-Ethylphenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid
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Overview
Description
4-((4-Ethylphenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid is an organic compound with a complex structure It is characterized by the presence of an ethylphenyl group, an isopentylamino group, and a butanoic acid moiety
Preparation Methods
The synthesis of 4-((4-Ethylphenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethylphenylamine Intermediate: This step involves the reaction of 4-ethylphenylamine with a suitable reagent to introduce the amino group.
Introduction of the Isopentylamino Group: The next step involves the reaction of the ethylphenylamine intermediate with isopentylamine under controlled conditions to form the desired intermediate.
Formation of the Butanoic Acid Moiety:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
4-((4-Ethylphenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-((4-Ethylphenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-((4-Ethylphenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
4-((4-Ethylphenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid can be compared with other similar compounds, such as:
4-((4-Methylphenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid: This compound has a methyl group instead of an ethyl group, which may affect its chemical properties and biological activities.
4-((4-Phenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid: This compound lacks the ethyl group, which may result in different reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-ethylanilino)-2-(3-methylbutylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-4-13-5-7-14(8-6-13)19-16(20)11-15(17(21)22)18-10-9-12(2)3/h5-8,12,15,18H,4,9-11H2,1-3H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAVDKHRAXHDSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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